(3E)-4-(2,5-difluorophenyl)but-3-en-2-one
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Overview
Description
(3E)-4-(2,5-difluorophenyl)but-3-en-2-one is a useful research compound. Its molecular formula is C10H8F2O and its molecular weight is 182.17. The purity is usually 95%.
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Scientific Research Applications
Fluorinated Compounds and Their Properties
Fluorinated diphenylpolyenes, including variants with 2,4-difluorophenyl groups, have been studied for their crystal structures and emission properties. These compounds exhibit unique absorption and fluorescence spectra, which are slightly influenced by the fluorine ring substituent. The emission from crystals of these compounds primarily originates from monomeric species, with some showing red-shifted and structureless emission due to excimer formation. Such properties are crucial for understanding the solid-state behavior of fluorinated organic compounds and their applications in materials science, particularly in organic light-emitting diodes (OLEDs) and other photonic devices (Sonoda et al., 2007).
Synthesis and Characterization of Organic Semiconductors
Research into mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups has yielded insights into their use as n-type semiconductors. These compounds demonstrate varying carrier mobilities, which are essential for the development of organic field-effect transistors (OFETs) and nonvolatile memory elements. This synthesis and characterization work underpins the ongoing development of organic electronics, where fluorinated compounds play a pivotal role due to their unique electronic properties (Facchetti et al., 2004).
Antipathogenic Activity of Thiourea Derivatives
Thiourea derivatives, including those with difluorophenyl moieties, have been synthesized and tested for their antipathogenic activity. These compounds exhibit significant effects on Pseudomonas aeruginosa and Staphylococcus aureus strains, known for their ability to form biofilms. Such research is vital for the development of novel antimicrobial agents that can combat resistant bacterial strains and mitigate biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).
Molecular Electronics and Photophysics
Novel 2,4-difluorophenyl-functionalized arylamines have been synthesized and characterized for their potential use in organic light-emitting devices (OLEDs). The inclusion of difluorophenyl groups impacts the hole-injecting and hole-transporting layers in OLEDs, enhancing device efficiency and luminance. Such studies are crucial for advancing OLED technology, offering insights into the design of materials for better electronic and photophysical performance (Li et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
The study and application of fluorinated organic compounds is a vibrant field of research in medicinal chemistry, materials science, and other areas. Future directions may include the development of new synthetic methods, the exploration of their biological activity, and their use in the design of new materials .
Properties
IUPAC Name |
(E)-4-(2,5-difluorophenyl)but-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c1-7(13)2-3-8-6-9(11)4-5-10(8)12/h2-6H,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJFTIKWMINGNS-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C(C=CC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C=CC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.